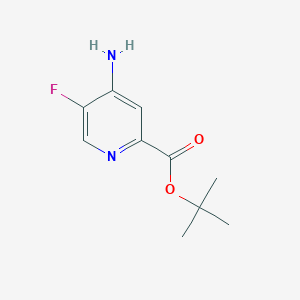
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a tert-butyl group at the 4-position, an amino group at the 5-position, and a carboxylate group at the 2-position.
Mécanisme D'action
The mechanism of action of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate involves the inhibition of enzymes that are essential for the synthesis of DNA. Specifically, this compound has been shown to inhibit dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of tetrahydrofolate and thymidine, respectively. The inhibition of these enzymes leads to the depletion of these essential molecules, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against dihydrofolate reductase and thymidylate synthase, with IC50 values in the micromolar range. In vivo studies have shown that this compound exhibits potent anticancer activity in several animal models, including xenograft models of human cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl 4-amino-5-fluoropyridine-2-carboxylate in lab experiments include its well-established synthesis method, its potent inhibitory activity against several enzymes, and its potential applications in various fields. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize this compound safely.
Orientations Futures
Several future directions for the research on tert-butyl 4-amino-5-fluoropyridine-2-carboxylate can be identified. One direction is to explore the potential applications of this compound in the treatment of other diseases, such as bacterial infections and viral infections. Another direction is to explore the potential of this compound as a building block for the synthesis of novel compounds with improved properties. Finally, future research can focus on improving the synthesis method of this compound to increase the yield and purity of the product.
Méthodes De Synthèse
The synthesis method of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate involves the reaction of this compound with a carboxylic acid derivative. The reaction is typically carried out under mild conditions and results in high yields of the desired product. The synthesis of this compound has been well-established in the literature, and several modifications have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA, and their inhibition can lead to the death of cancer cells. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including pyridine derivatives and amino acids. In material science, this compound has been used as a precursor for the synthesis of fluorescent dyes and polymers.
Propriétés
IUPAC Name |
tert-butyl 4-amino-5-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYFPJDYKSPUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)
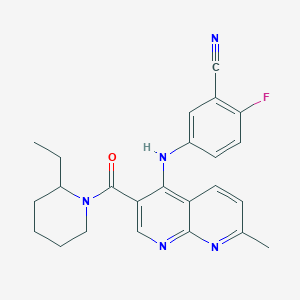
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609600.png)
![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)
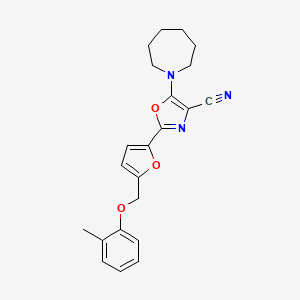
![(5-Methylpyrazin-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2609604.png)
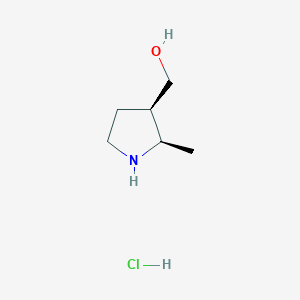
![5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2609607.png)
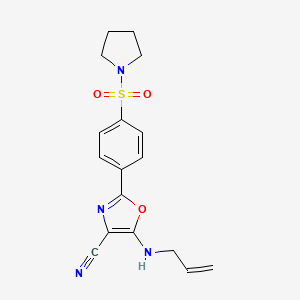
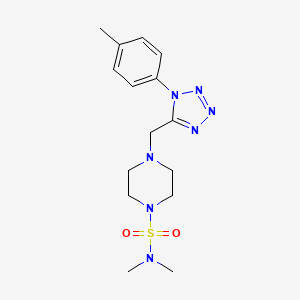
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)


